4-(3-Bromophenyl)-1,3-thiazol-2-amine
Overview
Description
4-(3-Bromophenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Similar compounds, such as 4-(4-bromophenyl)-thiazol-2-amine derivatives, have been studied for their antimicrobial and anticancer activities . These compounds have shown promising activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Mode of Action
Related compounds have shown to interact with their targets leading to changes in cell proliferation . The molecular docking study demonstrated that these compounds displayed good docking score within the binding pocket of the selected PDB ID .
Biochemical Pathways
Related compounds have been associated with the inhibition of cell proliferation in cancer cell lines
Pharmacokinetics
Related compounds have shown promising adme properties in molecular docking studies . These properties can impact the bioavailability of the compound, influencing its effectiveness.
Result of Action
Related compounds have shown promising antimicrobial activity and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromophenyl)-1,3-thiazol-2-amine typically involves the reaction of 3-bromobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The reaction conditions often involve heating the mixture in the presence of a catalyst such as hydrochloric acid or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Bromophenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products:
Substitution Products: Various substituted thiazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the thiazole ring.
Coupling Products: Biaryl compounds with extended conjugation.
Scientific Research Applications
4-(3-Bromophenyl)-1,3-thiazol-2-amine has been explored for its potential in several scientific research areas:
Medicinal Chemistry: It has shown promise as an antimicrobial and anticancer agent.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Comparison with Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: This compound has a similar structure but with the bromine atom in the para position.
3-(3-Bromophenyl)-1,3-thiazol-2-amine: Another structural isomer with potential biological activity.
Uniqueness: 4-(3-Bromophenyl)-1,3-thiazol-2-amine is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. This makes it particularly suitable for certain applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(3-bromophenyl)-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S/c10-7-3-1-2-6(4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNKBFMOKUBDDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352335 | |
Record name | 4-(3-Bromophenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105512-81-0 | |
Record name | 4-(3-Bromophenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-bromophenyl)-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-(3-Bromophenyl)-1,3-thiazol-2-amine a promising candidate for cholinesterase inhibition?
A1: This compound exhibited the most potent inhibitory activity against butyrylcholinesterase (BuChE) among the tested coumarin-phenylthiazole conjugates, demonstrating an IC₅₀ value of 3.54 μM []. This suggests a potential for further development as a therapeutic agent targeting cholinergic pathways, particularly in conditions where BuChE activity is implicated.
Q2: How does the structure of this compound relate to its activity?
A2: The research indicated that substitutions at the 3-position of the phenylthiazole ring, particularly with a bromine atom, led to enhanced inhibitory activity against BuChE []. This suggests that the presence and position of the bromine atom play a crucial role in the compound's interaction with the enzyme's active site. Further studies exploring the structure-activity relationship could optimize the compound's potency and selectivity for specific cholinesterase isoforms.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.